molecular formula C9H8N4OS B2933491 2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide CAS No. 874784-24-4

2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide

Cat. No.: B2933491
CAS No.: 874784-24-4
M. Wt: 220.25
InChI Key: REDRYCHGNGHZFD-UHFFFAOYSA-N
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Description

2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide is a heterocyclic compound that features both pyridine and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and versatile chemical properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide are largely due to its interactions with various enzymes, proteins, and other biomolecules. The compound has been found to exhibit COX-inhibitory action, which could explain its anti-inflammatory properties

Molecular Mechanism

In silico studies have suggested that the compound may exert its effects through binding interactions with target proteins, leading to enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide typically involves the reaction of 2-pyridin-3-yl-1,3-thiazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the carbohydrazide derivative . The reaction can be summarized as follows: [ \text{2-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide is unique due to its combined pyridine and thiazole rings, which confer distinct chemical and biological properties. Its ability to form stable DNA adducts through intercalation sets it apart from other similar compounds.

Properties

IUPAC Name

2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c10-13-8(14)7-5-15-9(12-7)6-2-1-3-11-4-6/h1-5H,10H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDRYCHGNGHZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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